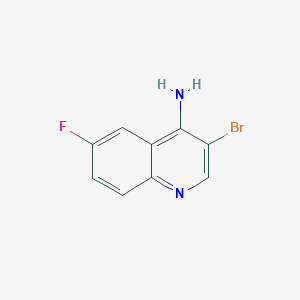

4-Amino-3-bromo-6-fluoroquinoline

Overview

Description

4-Amino-3-bromo-6-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H6BrFN2 and a molecular weight of 241.06 g/mol . This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry . The incorporation of fluorine and bromine atoms into the quinoline structure enhances its biological activity and chemical properties .

Preparation Methods

The synthesis of 4-Amino-3-bromo-6-fluoroquinoline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a fluorine atom in a fluorinated quinoline precursor with an amino group . This reaction typically requires the use of a strong base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide . Another method involves the bromination of a 4-aminoquinoline derivative using bromine or a brominating agent like N-bromosuccinimide . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield .

Chemical Reactions Analysis

4-Amino-3-bromo-6-fluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Cross-Coupling Reactions: The bromine atom can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Scientific Research Applications

Antibacterial Activity

Quinolines, particularly fluoroquinolones, are well-known for their broad-spectrum antibacterial properties. The introduction of halogen atoms and amino groups in their structure enhances their efficacy against a range of bacterial pathogens.

- Mechanism of Action : 4-Amino-3-bromo-6-fluoroquinoline functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism is similar to that of established fluoroquinolone antibiotics like ciprofloxacin and levofloxacin .

- Resistance Overcoming : Recent studies indicate that modifications to the quinolone structure can help overcome antibiotic resistance. The introduction of the bromo and amino groups in this compound may enhance its binding affinity to target enzymes, making it effective against resistant strains .

Anticancer Properties

Emerging research suggests that this compound exhibits significant anticancer potential:

- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound’s ability to modulate apoptotic pathways makes it a candidate for further development as an anticancer agent .

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents could enhance overall efficacy while reducing side effects. This synergistic approach is being explored in preclinical models .

Other Therapeutic Applications

The versatility of this compound extends beyond antibacterial and anticancer applications:

- Bone Disease Treatment : Compounds related to this quinoline have been identified as potential modulators for bone diseases such as osteoporosis and multiple myeloma. They may act as autophagy pathway inhibitors, contributing to improved bone health .

- Antiviral Activity : Preliminary investigations suggest potential antiviral properties against specific viral infections, although more extensive studies are required to confirm these effects .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-6-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors . For example, in antibacterial applications, it targets bacterial DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of other fluoroquinolones, which inhibit DNA synthesis and replication .

Comparison with Similar Compounds

4-Amino-3-bromo-6-fluoroquinoline can be compared with other fluorinated quinolines, such as:

4-Amino-6-bromoquinoline: Lacks the fluorine atom, resulting in different biological activity and chemical properties.

6-Fluoroquinoline: Lacks the amino and bromine groups, affecting its reactivity and applications.

3-Bromo-4-fluoroquinoline: Similar structure but different substitution pattern, leading to variations in chemical behavior and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, enhancing its utility in various applications.

Biological Activity

4-Amino-3-bromo-6-fluoroquinoline (CAS 1065088-21-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline structure characterized by the following functional groups:

- Amino group at the fourth position

- Bromine atom at the third position

- Fluorine atom at the sixth position

These substitutions contribute to its unique reactivity and biological activity, making it a candidate for drug development targeting infectious diseases and cancer therapies .

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

The effectiveness of this compound can be summarized in the following table:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 1.0 | Bactericidal |

| Escherichia coli | 0.5 | Bactericidal |

| Pseudomonas aeruginosa | 16 | Bacteriostatic |

| Methicillin-resistant S. aureus (MRSA) | 32 | Bactericidal |

These findings suggest that the compound is particularly potent against S. aureus and E. coli, with low MIC values indicating strong bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cell growth in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Prostate Cancer

In a study focusing on prostate cancer cells, this compound demonstrated:

- Dose-dependent inhibition of cell growth

- Induction of apoptosis at therapeutic concentrations

- Interference with critical signaling pathways related to tumor progression .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of DNA gyrase : Similar to other fluoroquinolones, it inhibits bacterial topoisomerase II, essential for DNA replication.

- Receptor interaction : Preliminary data suggest potential interactions with enzymes and receptors involved in disease pathways, warranting further investigation into binding affinities and cellular assays .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Amino-3-bromoquinoline | Lacks fluorine | Varies in antibacterial activity |

| 6-Fluoroquinoline | Lacks amino and bromine groups | Different pharmacological profiles |

| 4-Amino-3-chloro-6-fluoroquinoline | Chlorine instead of bromine | Potentially different reactivity |

This comparison highlights how structural variations influence biological activity, with the combination of bromine and fluorine enhancing the compound's efficacy .

Properties

IUPAC Name |

3-bromo-6-fluoroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGXUHXNUGSNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672744 | |

| Record name | 3-Bromo-6-fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065088-21-2 | |

| Record name | 3-Bromo-6-fluoro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065088-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.